4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes a furan ring and a pyrrolo[2,3-d]pyrimidine core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction time, temperature, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of protein kinases involved in cell cycle regulation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine: This compound shares a similar core structure but has a pyrazole ring instead of a pyrrole ring.
2-thioxopyrimidine derivatives: These compounds have a sulfur atom in the pyrimidine ring, which imparts different chemical properties.
Uniqueness
4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific ring fusion and the presence of both furan and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8N4O |
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Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-(furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H8N4O/c11-10-13-8(7-2-1-5-15-7)6-3-4-12-9(6)14-10/h1-5H,(H3,11,12,13,14) |
InChI Key |
YOPVCNSOKMOXST-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C=CNC3=NC(=N2)N |
Origin of Product |
United States |
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